Cas no 74654-12-9 (dimethyl({2-(2S)-oxiran-2-ylethyl})amine)

dimethyl({2-(2S)-oxiran-2-ylethyl})amine 化学的及び物理的性質
名前と識別子
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- EN300-1767657
- 74654-12-9
- dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine
- Oxiraneethanamine, N,N-dimethyl-, (S)- (9CI)
- dimethyl({2-(2S)-oxiran-2-ylethyl})amine
-
- インチ: 1S/C6H13NO/c1-7(2)4-3-6-5-8-6/h6H,3-5H2,1-2H3/t6-/m0/s1
- InChIKey: KWCYFBLVJBZYLM-LURJTMIESA-N
- ほほえんだ: O1C[C@@H]1CCN(C)C
計算された属性
- せいみつぶんしりょう: 115.099714038g/mol
- どういたいしつりょう: 115.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 72.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 15.8Ų
dimethyl({2-(2S)-oxiran-2-ylethyl})amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767657-10.0g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1767657-0.1g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1767657-10g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1767657-0.5g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1767657-2.5g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1767657-1.0g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1767657-0.25g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1767657-1g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1767657-5.0g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1767657-0.05g |
dimethyl({2-[(2S)-oxiran-2-yl]ethyl})amine |
74654-12-9 | 0.05g |
$1296.0 | 2023-09-20 |
dimethyl({2-(2S)-oxiran-2-ylethyl})amine 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
dimethyl({2-(2S)-oxiran-2-ylethyl})amineに関する追加情報
Introduction to Dimethyl({2-(2S)-oxiran-2-ylethyl})amine (CAS No. 74654-12-9)
Dimethyl({2-(2S)-oxiran-2-ylethyl})amine, a compound with the chemical identifier CAS No. 74654-12-9, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of amine derivatives characterized by the presence of an oxirane ring, which makes it a versatile intermediate in the synthesis of various pharmacologically active agents. The unique structural features of this molecule, particularly the stereochemistry at the chiral center, contribute to its potential applications in drug development and medicinal chemistry.
The oxirane ring, also known as an epoxide, is a three-membered cyclic ether that is highly reactive due to the strained C-O bonds. This reactivity makes Dimethyl({2-(2S)-oxiran-2-ylethyl})amine a valuable building block for constructing more complex molecular architectures. In recent years, there has been growing interest in the use of oxirane-containing compounds in the synthesis of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
One of the most compelling aspects of this compound is its stereochemical purity. The (2S) configuration at the chiral center imparts specific biological properties that can influence the efficacy and selectivity of drug candidates. This stereochemical control is crucial in pharmaceutical development, as it can significantly impact how a drug interacts with biological targets. Recent studies have demonstrated that enantiomerically pure compounds often exhibit improved pharmacokinetic profiles and reduced side effects compared to their racemic counterparts.
In the context of contemporary pharmaceutical research, Dimethyl({2-(2S)-oxiran-2-ylethyl})amine has been explored as a precursor in the synthesis of various bioactive molecules. For instance, its ability to undergo nucleophilic ring-opening reactions allows for the introduction of diverse functional groups, making it a versatile tool for medicinal chemists. These reactions can be tailored to produce alcohols, amines, and other heterocyclic compounds that are essential components of many drugs.
The compound's utility extends beyond simple building blocks; it has been investigated in the development of novel therapeutic strategies. For example, researchers have utilized its oxirane moiety to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions. This approach can enhance drug delivery systems, improving bioavailability and reducing toxicity. Such innovations highlight the importance of CAS No. 74654-12-9 in advancing drug design and formulation.
Another area where this compound has shown promise is in the synthesis of enzyme inhibitors. Oxirane-containing derivatives have been found to interact effectively with various enzymatic targets, leading to the development of potent inhibitors for diseases such as cancer and autoimmune disorders. The stereochemical specificity of Dimethyl({2-(2S)-oxiran-2-ylethyl})amine allows for precise tuning of enzyme interactions, which is critical for achieving high selectivity and minimizing off-target effects.
The chemical synthesis of this compound involves multi-step processes that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production methods, making it more accessible for research and industrial applications. Techniques such as asymmetric hydrogenation and Sharpless epoxidation have been particularly useful in achieving the desired stereochemical outcome.
In summary, Dimethyl({2-(2S)-oxiran-2-ylethyl})amine (CAS No. 74654-12-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and reactivity. Its applications in drug development, particularly in the synthesis of enantiomerically pure compounds and prodrug systems, underscore its importance in modern medicinal chemistry. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly vital role in the discovery and development of next-generation pharmaceuticals.
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